REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5]#[N:6])[cH:7][c:8]([N+:11]([O-:12])=[O:13])[c:9]1[OH:10].[CH3:16][OH:17].[Cl:18][Fe:19]([Cl:20])[Cl:21].[NH2:14][NH2:15]>>[Br:1][c:2]1[cH:3][c:4]([C:5]#[N:6])[cH:7][c:8]([NH2:11])[c:9]1[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(Br)c(O)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Fe](Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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N#Cc1cc(N)c(O)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |